molecular formula C20H21ClN2O4 B2960841 2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921541-67-5

2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2960841
CAS RN: 921541-67-5
M. Wt: 388.85
InChI Key: SNYKIWZIMMIWGZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
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Scientific Research Applications

Analysis of Contaminants in Older Herbicide Formulations

  • Context : Older formulations of herbicides, like 2,4-dichlorophenoxy acetic acid, were analyzed for contaminants such as chlorinated dibenzo-p-dioxins and dibenzofurans.
  • Findings : Gas chromatography/mass spectrometry revealed similar levels of contaminants in older European samples, highlighting environmental and health concerns.
  • Source : (Norström et al., 1979)

Impact on Immunocompetence

  • Context : The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) on immunocompetence have been studied. TCDD is related to chlorophenoxy herbicides and exhibits potent biological activity.
  • Findings : Exposure to TCDD causes significant changes in innate and acquired immunity, demonstrating the sensitivity of the immune system to such compounds.
  • Source : (Holsapple et al., 1991)

Synthesis and Antitumor Activity of Derivatives

  • Context : Studies have been conducted on the synthesis of benzothiazole derivatives, which share structural similarities with the chemical .
  • Findings : Certain derivatives exhibited considerable anticancer activity against various cancer cell lines, suggesting potential therapeutic applications.
  • Source : (Yurttaş et al., 2015)

Carcinogenesis Bioassay of Related Chemicals

  • Context : Chlorinated dibenzodioxins, related to chlorophenol compounds, have been assessed for their carcinogenic potential.
  • Findings : These compounds were found to be highly toxic, teratogenic, and potentially carcinogenic, necessitating further research into their impact on human health.
  • Source : (King et al., 1973)

Novel Hybrids as Antibacterial and Anticancer Agents

  • Context : Benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for their potential as antibacterial and anticancer agents.
  • Findings : Some compounds showed significant activity against Gram-negative bacteria and cancer cell lines, indicating their potential in medical applications.
  • Source : (Kuntala et al., 2015)

Inhibition of Squalene Synthase

  • Context : The inhibition of squalene synthase by benzoxazepine derivatives has been studied.
  • Findings : Certain isomers of these derivatives showed potent inhibitory activity, suggesting their potential use in cholesterol synthesis regulation.
  • Source : (Miki et al., 2002)

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-20(2)12-27-17-9-6-14(10-16(17)23(3)19(20)25)22-18(24)11-26-15-7-4-13(21)5-8-15/h4-10H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYKIWZIMMIWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

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